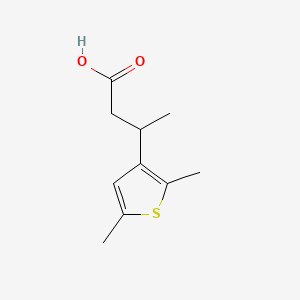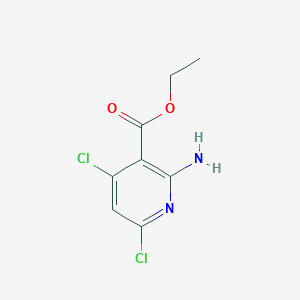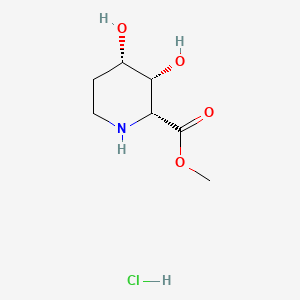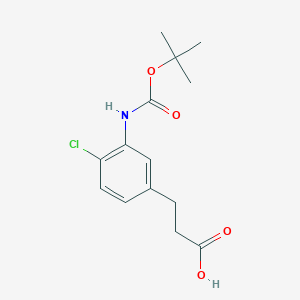![molecular formula C22H16Cl2N2O2 B13577456 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole is a complex organic compound characterized by the presence of chlorophenyl and nitroethyl groups attached to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorophenyl ethyl ketone followed by a condensation reaction with indole under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-1,1-diphenylethanol
- 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H16Cl2N2O2 |
|---|---|
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C22H16Cl2N2O2/c23-16-9-5-14(6-10-16)19(13-26(27)28)21-18-3-1-2-4-20(18)25-22(21)15-7-11-17(24)12-8-15/h1-12,19,25H,13H2 |
InChI-Schlüssel |
MFELYSNKOJZKIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
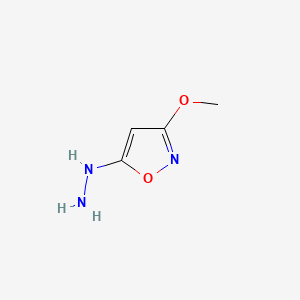

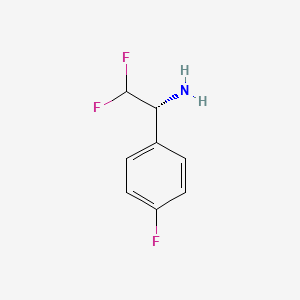
![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)
![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)

